

Application Note & Protocol: GMP-Compliant Synthesis of [18F]MK-6240

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Compound of Interest

Compound Name: MK-6240 Precursor

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Introduction

[18F]MK-6240, also known as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a highly selective positron emission tomography (PET) radiotracer for the in vivo imaging and quantification of neurofibrillary tangles (NFTs) composed of aggregated tau protein.[1][2][3] The ability to accurately image tau pathology is critical for the diagnosis and staging of Alzheimer's disease and other tauopathies, as well as for monitoring the efficacy of therapeutic interventions.[1][4] This document provides a detailed protocol for the automated, Good Manufacturing Practice (GMP) compliant synthesis of [18F]MK-6240 for clinical research.

The synthesis of [18F]MK-6240 is typically achieved through nucleophilic substitution of a nitro-precursor with [18F]fluoride, followed by deprotection of the amine group.[3][5] Several automated synthesis platforms have been successfully employed for the production of [18F]MK-6240, ensuring reproducibility and compliance with regulatory standards.[3][5][6][7][8] This protocol will focus on a common automated synthesis approach.

Experimental Protocols

Materials and Equipment

Material	Supplier/Grade	Notes
Precursor: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate	Commercially available	Store at -20°C
[18F]Fluoride	Produced via a cyclotron from [18O]H ₂ O	
Eluent for [18F]Fluoride	K ₂ CO ₃ /Kryptofix 2.2.2 (K222) or Tetrabutylammonium bicarbonate	
Solvents (anhydrous)	Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)	GMP grade
Reagents for Deprotection	Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)	
HPLC Solvents	Acetonitrile, Water, Buffers (e.g., ammonium formate)	HPLC grade
Solid Phase Extraction (SPE) Cartridges	tC18, C18	For purification and reformulation
Final Formulation Solution	Saline for injection, USP	Containing ≤10% ethanol
Automated Synthesis Module	e.g., GE TRACERlab™ FXFN, IBA Synthera+, GE FASTlab™	
High-Performance Liquid Chromatography (HPLC) System	Semi-preparative and analytical	With UV and radioactivity detectors
Gas Chromatography (GC) System	For residual solvent analysis	
Dose Calibrator	For activity measurements	
pH meter/strips		
Endotoxin Testing Kit	LAL test	

Sterility Testing Supplies

Automated Radiosynthesis of [18F]MK-6240

This protocol describes a common two-step radiosynthesis involving nucleophilic fluorination followed by acid deprotection, which can be adapted for various automated synthesis modules.

[3][5]

Step 1: [18F]Fluoride Trapping and Elution

- Aqueous [18F]fluoride is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron.
- The [18F]fluoride is transferred to the automated synthesis module and trapped on an anion exchange cartridge.
- The trapped [18F]fluoride is eluted into the reactor vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2 (K222) and potassium carbonate, or a tetraalkylammonium salt in a mixture of acetonitrile and water.
- The azeotropic drying of the [18F]fluoride is performed by heating the reactor under vacuum and a stream of nitrogen to remove water.

Step 2: Nucleophilic Fluorination

- The bis-Boc protected precursor (5-10 mg) dissolved in anhydrous DMSO is added to the reactor containing the dried [18F]fluoride complex.
- The reaction mixture is heated to a specified temperature (e.g., 120-160°C) for a set duration (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the nitro-group with [18F]fluoride.[4]

Step 3: Deprotection

- After cooling the reaction mixture, an acidic solution (e.g., HCl or TFA) is added to the reactor.

- The mixture is heated (e.g., 100-120°C) for a short period (e.g., 5-10 minutes) to remove the Boc protecting groups.

Step 4: Purification

- The crude reaction mixture is neutralized and diluted, then purified using semi-preparative HPLC.
- The fraction corresponding to [18F]MK-6240 is collected.
- Alternatively, an HPLC-free method using SPE cartridges can be employed for purification.[\[7\]](#)

Step 5: Formulation

- The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the [18F]MK-6240.
- The cartridge is washed with water to remove HPLC solvents.
- The final product is eluted from the cartridge with a small volume of ethanol and diluted with saline for injection.
- The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Data Presentation

The following tables summarize typical quantitative data for the GMP-compliant synthesis of [18F]MK-6240.

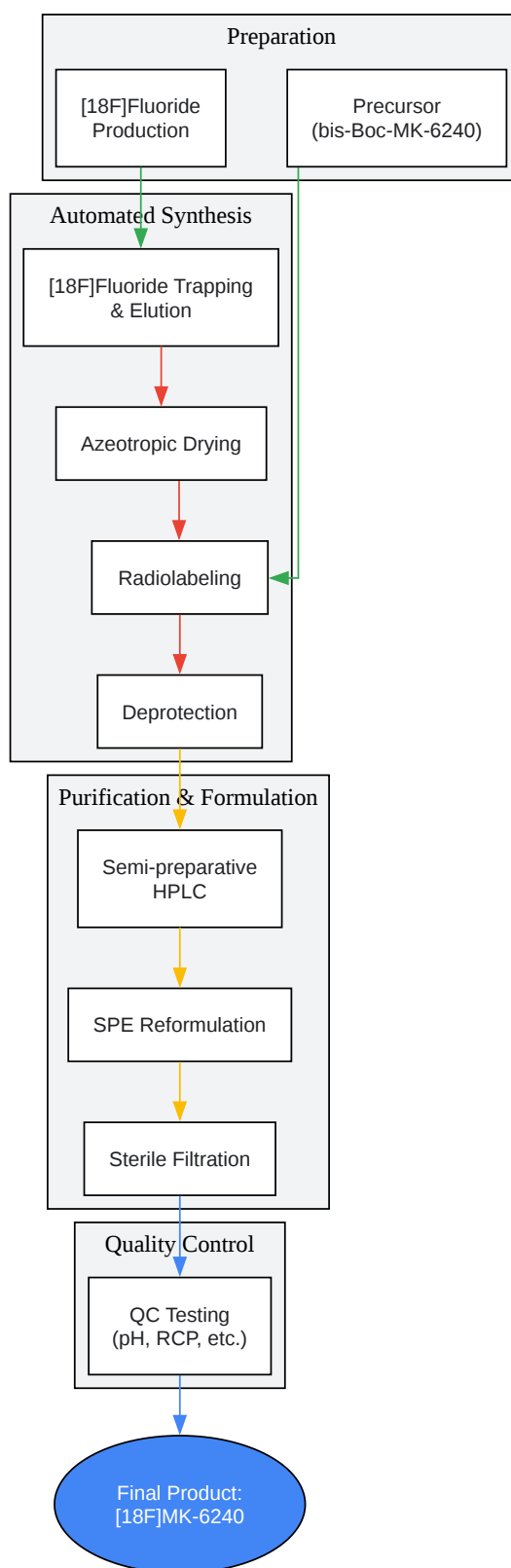
Table 1: Synthesis Parameters and Yields

Parameter	Value	Reference
Radiochemical Yield (non-decay corrected)	$7.5 \pm 1.9\%$	[3][5]
Radiochemical Yield (decay corrected)	$53 \pm 7\%$	[4]
Molar Activity (at end of synthesis)	$222 \pm 67 \text{ GBq}/\mu\text{mol}$	[3][5]
Total Synthesis Time	60 - 90 minutes	[3][5][7]

Table 2: Quality Control Specifications

Test	Specification	Typical Result	Reference
Appearance	Clear, colorless solution, free of particulates	Pass	[1]
pH	4.5 - 7.5	6.5	[1]
Radiochemical Purity	$\geq 95\%$	$> 98\%$	[1][7]
Radionuclidic Identity	Half-life of 105-115 min	$110.1 \pm 1 \text{ min}$	[1]
Residual Solvents	Acetonitrile ≤ 410 ppm, Ethanol ≤ 5000 ppm	Pass	[1]
Bacterial Endotoxins	$\leq 17.5 \text{ EU/mL}$	Pass	[1]
Sterility	Sterile	Pass	[1]

Experimental Workflow Diagram



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Caption: Automated GMP synthesis workflow for [18F]MK-6240.

Conclusion

The automated synthesis of [18F]MK-6240 can be reliably performed in a GMP-compliant manner, yielding a high-purity product suitable for human PET imaging.[3][5] The use of commercially available automated synthesis modules and, where possible, HPLC-free purification methods, simplifies the production process and enhances reproducibility.[7] Adherence to stringent quality control measures is essential to ensure the safety and efficacy of the radiotracer for clinical applications.

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